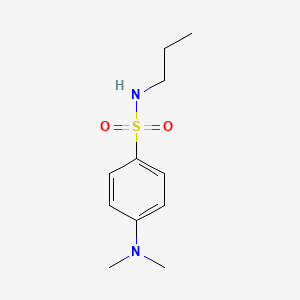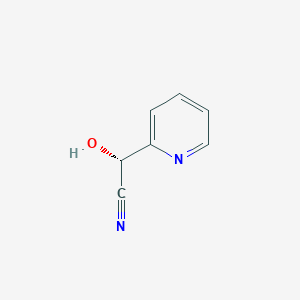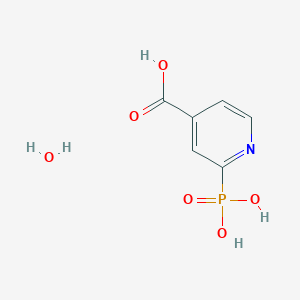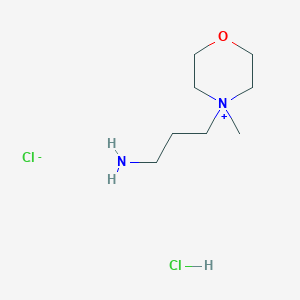
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propan-1-amine chain. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride typically involves the reaction of 4-methylmorpholine with a suitable alkylating agent, followed by the introduction of the propan-1-amine chain. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its chloride and hydrochloride forms.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is utilized in biochemical assays and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved may include activation of carboxylic acids and subsequent nucleophilic attack by amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and shares some structural similarities with 3-(4-Methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride.
N,N-Diisopropylethylamine: Another reagent used in organic synthesis, particularly in amide coupling reactions.
Uniqueness
What sets this compound apart is its specific structure that allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
307002-08-0 |
|---|---|
Fórmula molecular |
C8H20Cl2N2O |
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
3-(4-methylmorpholin-4-ium-4-yl)propan-1-amine;chloride;hydrochloride |
InChI |
InChI=1S/C8H19N2O.2ClH/c1-10(4-2-3-9)5-7-11-8-6-10;;/h2-9H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
LOOSGPSPFRQPDP-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CCCN.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
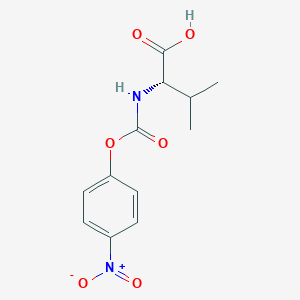
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
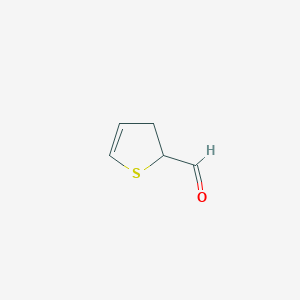
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
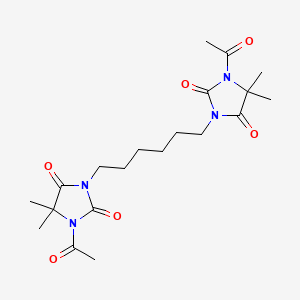
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
